molecular formula C10H17BrO B2486294 1-(Bromomethyl)-8-oxaspiro[4.5]decane CAS No. 1699626-86-2

1-(Bromomethyl)-8-oxaspiro[4.5]decane

Cat. No.: B2486294
CAS No.: 1699626-86-2
M. Wt: 233.149
InChI Key: VLAMFNNUIUKOKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Bromomethyl)-8-oxaspiro[45]decane is a spirocyclic compound characterized by a unique structure where a bromomethyl group is attached to an oxaspirodecane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-8-oxaspiro[4.5]decane can be synthesized through several methods. One common approach involves the bromination of 8-oxaspiro[4.5]decane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-8-oxaspiro[4.5]decane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Major Products Formed:

    Nucleophilic Substitution: Substituted spiro compounds with various functional groups.

    Oxidation: Spirocyclic ketones or carboxylic acids.

    Reduction: Spiro alcohols.

Scientific Research Applications

1-(Bromomethyl)-8-oxaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-8-oxaspiro[4.5]decane involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity. The spirocyclic structure provides stability and rigidity, which can enhance the compound’s interaction with specific enzymes or receptors .

Comparison with Similar Compounds

  • 8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane
  • 2-(Bromomethyl)-1-oxaspiro[4.5]decane
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

Uniqueness: 1-(Bromomethyl)-8-oxaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of a bromomethyl group. This combination provides distinct reactivity and stability compared to other similar compounds. The presence of the oxaspirodecane ring enhances its potential for various applications in chemistry and biology .

Properties

IUPAC Name

4-(bromomethyl)-8-oxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrO/c11-8-9-2-1-3-10(9)4-6-12-7-5-10/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAMFNNUIUKOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CCOCC2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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